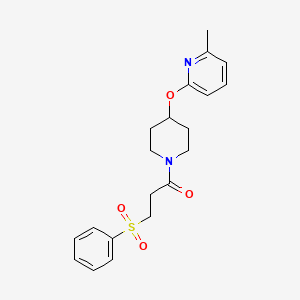

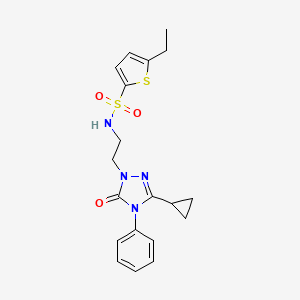

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a compound that likely exhibits a complex structure involving a pyrazine moiety linked to a cyclohexyl group, which is further connected to an indole carboxamide structure. This compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity, given the known activities of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and condensation reactions. For instance, the synthesis of pyrazino[1,2-a]indole-2-oxides was achieved through a nickel(II)-catalyzed [5+1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine in water, indicating that similar nickel(II) catalysis might be applicable for the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide . Additionally, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by NMR, Mass, and IR spectral studies, which are essential techniques for confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds with pyrazine and indole moieties has been studied using various spectroscopic techniques. For example, the structure and vibrational frequencies of a pyrazine carboxamide were investigated using FT-IR, FT-Raman, and computational methods, which could be relevant for analyzing the molecular structure of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from related studies. The nickel(II)-catalyzed annulation reaction mentioned earlier involves initial condensation followed by cyclization, which could be a part of the reaction pathway for synthesizing the compound . Moreover, the biological activities of similar compounds are often evaluated through their interactions with enzymes, as seen in the molecular docking studies with cyclooxygenase .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed through computational methods, such as HOMO and LUMO analysis, which help in understanding the charge transfer within the molecule. The NBO analysis provides insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . These analyses are crucial for predicting the reactivity and potential biological activity of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide.

Relevant Case Studies

Case studies involving similar compounds have shown a range of biological activities. For instance, novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones were synthesized and evaluated for their anticancer properties and ability to inhibit ROS generation, with some compounds showing potent activities . Another study synthesized novel pyrano[2,3-c]pyrazole derivatives with significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities . These studies suggest that N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide may also exhibit similar biological activities, warranting further investigation.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a compound that falls within a broader category of chemicals with significant synthetic and biological importance. Research into related compounds has provided insights into their synthesis and potential applications. For example, studies on the regioselectivity of palladium-catalyzed intramolecular cyclization of indole derivatives have led to the efficient synthesis of beta-carbolinones or pyrazino[1,2-a]indoles, showcasing the versatility of indole and pyrazine compounds in chemical synthesis (Abbiati et al., 2003). Similarly, the intramolecular Pd(II)-mediated cyclization of 1-allyl-2-indolecarboxamides into pyrazino[1,2-a]indoles through a domino process has been explored, highlighting innovative approaches to complex heterocyclic structures (Abbiati et al., 2006).

Anticancer Activity

The hybridization of indole and pyrazole moieties has led to the development of compounds with notable anticancer activities. A study on the design, synthesis, and evaluation of novel pyrazole–indole hybrids as antitumor agents demonstrated that these compounds exhibited promising cytotoxicity against various human cancer cell lines, including human liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) (Hassan et al., 2021). This research suggests that the structural components similar to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide could be explored further for their potential in cancer treatment.

Antimicrobial and Antituberculosis Potential

Indole derivatives have been identified as promising antituberculosis agents, with studies revealing that modifications to the indole ring can significantly enhance antimicrobial activity against Mycobacterium tuberculosis. One such study found that indole-2-carboxamides exhibit potent activity against tuberculosis, suggesting a viable pathway for the development of new antituberculosis treatments (Kondreddi et al., 2013).

Biological Activity and Photoinhibition

Research into pyrazole derivatives has unveiled their potential as inhibitors of photosynthetic electron transport. This indicates a possible application in developing herbicides that target specific pathways in plant photosynthesis. Compounds with pyrazole and indole units have shown to exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini et al., 2005).

Propriétés

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(14-2-1-13-7-8-21-17(13)11-14)23-15-3-5-16(6-4-15)25-18-12-20-9-10-22-18/h1-2,7-12,15-16,21H,3-6H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICBWQYCXFUFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)

![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)

![3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol](/img/structure/B2550371.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)

![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)